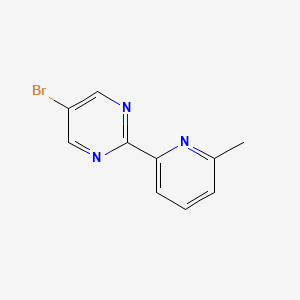

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine

Description

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at position 5 and a 6-methylpyridin-2-yl group at position 2. This structure combines aromatic nitrogen-rich rings, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H8BrN3 |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

5-bromo-2-(6-methylpyridin-2-yl)pyrimidine |

InChI |

InChI=1S/C10H8BrN3/c1-7-3-2-4-9(14-7)10-12-5-8(11)6-13-10/h2-6H,1H3 |

InChI Key |

RMHUZADZVABAFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

One-Step Synthesis Using 2-Bromomalonaldehyde and Amidines

Method Description

A recent and efficient method involves a one-step cyclization reaction between 2-bromomalonaldehyde and amidine compounds to directly synthesize 5-bromo-2-substituted pyrimidines, including 5-bromo-2-methylpyrimidine, which is structurally close to the target compound 5-bromo-2-(6-methylpyridin-2-yl)pyrimidine.

Reaction Scheme:

- Reagents: 2-bromomalonaldehyde + amidine hydrochloride (e.g., acetamidine hydrochloride for methyl substituent)

- Solvent: Glacial acetic acid (acts as protonic solvent and acid catalyst)

- Conditions:

- Initial mixing at 0 °C

- Heating to 80 °C during dropwise addition of amidine solution

- Further heating at 100 °C for 5-8 hours

- Workup: Addition of water, filtration, washing with ethanol, extraction with dichloromethane and aqueous NaOH, drying, and vacuum concentration.

Example: Preparation of 5-Bromo-2-Methylpyrimidine

| Parameter | Details |

|---|---|

| 2-Bromomalonaldehyde | 15 g (0.1 mol) |

| Acetamidine hydrochloride | 9.4 g (0.1 mol) in 50 mL acetic acid |

| Solvent | 150 mL glacial acetic acid + 3A molecular sieves (2 g) |

| Temperature profile | 0 °C → 80 °C (dropwise addition over 30 min) → 100 °C (5 h) |

| Yield | 7.5 g (43%) |

| Characterization | 1H NMR (400 MHz, CDCl3): δ 8.68 (s, 2H), 2.69 (s, 3H); MS (M+H)+: 173.21 |

Example: Preparation of 5-Bromo-2-Phenylpyrimidine

| Parameter | Details |

|---|---|

| 2-Bromomalonaldehyde | 15 g (0.1 mol) |

| Benzamidine hydrochloride | 15.6 g (0.1 mol) in 60 mL acetic acid |

| Solvent | 150 mL glacial acetic acid + 3A molecular sieves (2 g) |

| Temperature profile | 0 °C → 80 °C (dropwise addition over 30 min) → 100 °C (8 h) |

| Yield | 7.8 g (33%) |

| Characterization | 1H NMR (400 MHz, CDCl3): δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H); MS (M+H)+: 234.98 |

Advantages of This Method

- Simple, one-step reaction.

- Uses inexpensive, readily available raw materials.

- Safe and scalable for industrial production.

- Short reaction time and straightforward post-reaction processing.

- Avoids hazardous reagents and complicated purification.

Synthetic Routes to this compound

While direct literature on this compound synthesis is limited, the above one-step amidine method can be adapted by using 6-methylpyridin-2-yl amidine as the amidine component to introduce the 6-methylpyridin-2-yl substituent at the 2-position of the pyrimidine ring.

This approach would follow the same reaction conditions:

| Step | Reagents | Conditions | Expected Outcome |

|---|---|---|---|

| 1 | 2-Bromomalonaldehyde + 6-methylpyridin-2-yl amidine hydrochloride | Acetic acid, 0 °C to 100 °C, 5-8 h | Formation of this compound |

This method is inferred based on the successful synthesis of other 2-substituted 5-bromopyrimidines using analogous amidines.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| One-step reaction of 2-bromomalonaldehyde with amidines | 2-bromomalonaldehyde + amidine hydrochloride (e.g., acetamidine, benzamidine) | Glacial acetic acid, 0 °C to 100 °C, 5-8 h | 33-43% | Simple, safe, scalable, suitable for 2-substituted 5-bromopyrimidines including 6-methylpyridin-2-yl amidine |

| Reaction of 5-bromo-2-iodopyrimidine with dimethylzinc or trimethylaluminum | 5-bromo-2-iodopyrimidine + organometallic reagent | Anhydrous, inert atmosphere | Variable; not scalable | Pyrophoric reagents, safety concerns |

| Diazotization and bromination of 5-aminopyrimidine | 5-aminopyrimidine | Multiple steps | High cost | Expensive starting material |

| Nucleophilic substitution on 5-bromo-2-chloropyrimidine | 5-bromo-2-chloropyrimidine + nucleophile | DMF, moderate heat | Moderate to good | Adaptable, but less documented for 6-methylpyridin-2-yl |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: Such as Suzuki and Heck reactions, where the compound reacts with arylboronic acids or alkenes in the presence of a palladium catalyst.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Arylboronic Acids: Reactants in Suzuki coupling.

Solvents: Such as dichloromethane and ethanol.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: Used in the synthesis of novel compounds with potential anti-fibrotic, antimicrobial, and anticancer activities.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: Utilized in the development of functional materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-fibrotic or anticancer activities . The compound’s reactivity is influenced by its electronic structure, which can be analyzed using density functional theory (DFT) studies .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Pyrimidine and Pyridine Derivatives

Key Observations :

- Electronic Effects : The 6-methylpyridin-2-yl group in the target compound introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups like CF₃O in 22c .

- Hydrogen Bonding : Unlike 5-bromo-2-chloropyrimidin-4-amine, which forms 2D networks via N–H···N bonds , the target compound’s lack of an amine group may limit such interactions.

- Reactivity : Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki), as seen in related bromopyrimidines .

Crystallographic and Conformational Insights

- Target Compound: Limited data, but analogues like 5-bromo-2-(pyridin-4-yloxy)pyrimidine (similar pyrimidine-pyridine systems) exhibit planar aromatic rings with dihedral angles <15° between rings .

- 5-Bromo-2-chloropyrimidin-4-amine : Pyrimidine ring planarity (r.m.s. deviation 0.087 Å) and coplanar substituents (Br, Cl, NH₂) enable strong intermolecular interactions .

Biological Activity

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a 6-methylpyridine moiety at the 2-position. Its molecular formula is CHBrN, with a molecular weight of approximately 252.09 g/mol. The presence of nitrogen atoms in the pyrimidine ring enhances its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of various enzymes and receptors. The bromine atom and the structural features of the pyrimidine ring contribute to its binding affinity to specific molecular targets, which may lead to therapeutic applications in treating diseases such as cancer.

Table 1: Summary of Biological Activities

The compound's interaction with biological targets involves hydrogen bonding and hydrophobic interactions facilitated by its structural components. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, studies have shown that similar pyrimidine derivatives can inhibit tumor growth by interfering with cancer cell signaling pathways .

Case Studies and Research Findings

- Anticancer Studies : Research has indicated that derivatives of pyrimidines, including this compound, can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated significant inhibition rates against MCF7 and NCI-H460 cell lines, suggesting potential use in cancer therapy .

- Anti-Thrombolytic Activity : A study on related pyridine derivatives revealed that certain compounds exhibited notable anti-thrombolytic activity, with one derivative showing a high percentage of clot inhibition (31.61%). This suggests that this compound may also possess similar properties worth further investigation .

- Structural Comparisons : Comparative studies with structurally similar compounds highlight the unique properties of this compound. Notably, its combination of a brominated pyrimidine ring with a methylpyridine moiety provides distinct chemical and biological characteristics that enhance its research value.

Future Directions

The promising biological activities associated with this compound warrant further exploration in drug discovery and development. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Insights : Elucidating the detailed mechanisms through which this compound exerts its biological effects.

- Structural Modifications : Investigating how modifications to the existing structure can enhance its bioactivity and selectivity against target enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.